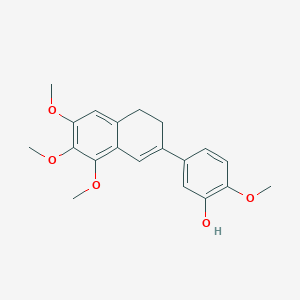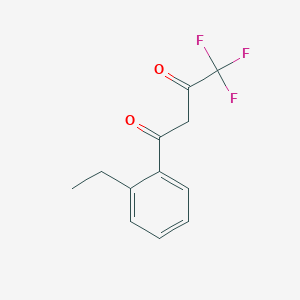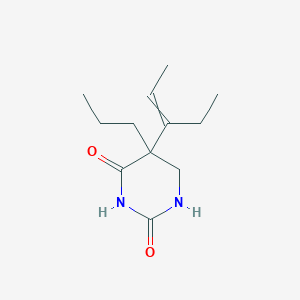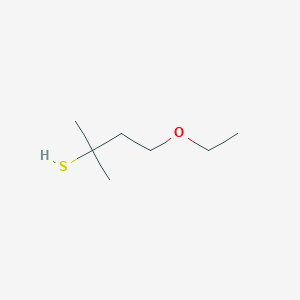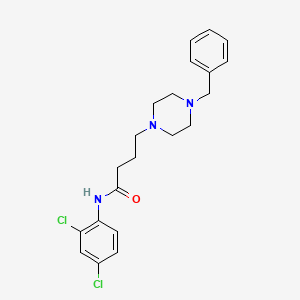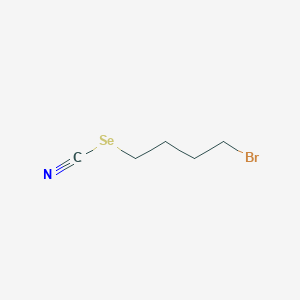
4-Bromobutyl selenocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromobutyl selenocyanate is an organoselenium compound with the molecular formula C5H8BrNSe It is characterized by the presence of a selenocyanate group (-SeCN) attached to a 4-bromobutyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromobutyl selenocyanate typically involves the reaction of 4-bromobutyl bromide with potassium selenocyanate. The reaction is carried out in an organic solvent such as acetone or ethanol under reflux conditions. The general reaction scheme is as follows:
C4H9Br+KSeCN→C4H9SeCN+KBr
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of selenium compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromobutyl selenocyanate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The selenocyanate group can be oxidized to seleninic acid or reduced to selenol.
Addition Reactions: The compound can participate in addition reactions with alkenes or alkynes.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products:
Substitution Products: 4-aminobutyl selenocyanate, 4-thiobutyl selenocyanate.
Oxidation Products: 4-bromobutyl seleninic acid.
Reduction Products: 4-bromobutyl selenol.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other organoselenium compounds.
Mécanisme D'action
The mechanism by which 4-bromobutyl selenocyanate exerts its effects is primarily through the generation of reactive oxygen species (ROS). The selenocyanate group can undergo redox cycling, leading to the production of ROS, which can induce oxidative stress in cells. This oxidative stress can trigger apoptosis in cancer cells, making the compound a potential anticancer agent . Additionally, the compound can interact with thiol-containing proteins, affecting their function and leading to cellular effects.
Comparaison Avec Des Composés Similaires
Benzyl selenocyanate: Another organoselenium compound with similar anticancer properties.
Phenyl selenocyanate: Known for its use in organic synthesis and potential biological activities.
Allyl selenocyanate: Studied for its antimicrobial and anticancer properties.
Uniqueness: 4-Bromobutyl selenocyanate is unique due to its specific structure, which allows for versatile chemical modifications The presence of both a bromine atom and a selenocyanate group provides multiple reactive sites, making it a valuable intermediate in organic synthesis
Propriétés
Numéro CAS |
918945-55-8 |
|---|---|
Formule moléculaire |
C5H8BrNSe |
Poids moléculaire |
241.00 g/mol |
Nom IUPAC |
4-bromobutyl selenocyanate |
InChI |
InChI=1S/C5H8BrNSe/c6-3-1-2-4-8-5-7/h1-4H2 |
Clé InChI |
RFXDNIGMIDQUNJ-UHFFFAOYSA-N |
SMILES canonique |
C(CCBr)C[Se]C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14195928.png)
![1,1',1''-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene)](/img/structure/B14195931.png)
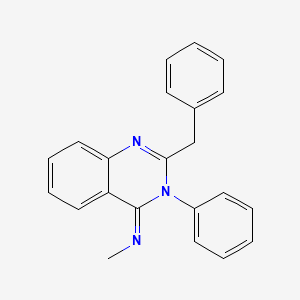
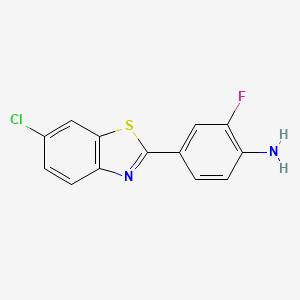
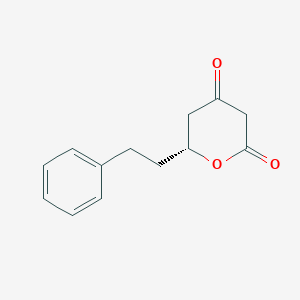
![2,2'-{(1,3-Dimethyl-1,3-disiletane-1,3-diyl)bis[(propane-3,1-diyl)oxymethylene]}bis(oxirane)](/img/structure/B14195956.png)
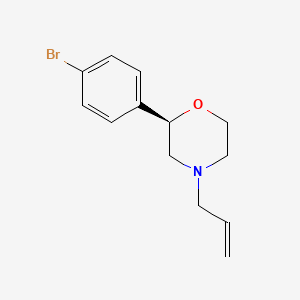
![N-[1-(2H-Benzimidazol-2-ylidene)ethyl]glycine](/img/structure/B14195964.png)
